3-(3-Chlorophenyl)propiophenone

Beschreibung

BenchChem offers high-quality 3-(3-Chlorophenyl)propiophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Chlorophenyl)propiophenone including the price, delivery time, and more detailed information at info@benchchem.com.

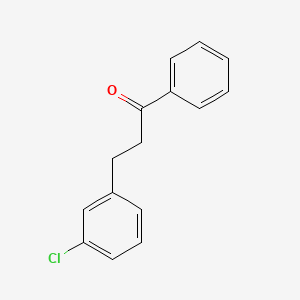

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(3-chlorophenyl)-1-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO/c16-14-8-4-5-12(11-14)9-10-15(17)13-6-2-1-3-7-13/h1-8,11H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CADQEXRPDXILFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCC2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350535 | |

| Record name | 3-(3-Chlorophenyl)-1-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58122-03-5 | |

| Record name | 3-(3-Chlorophenyl)-1-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 3-(3-Chlorophenyl)propiophenone: Structure, Properties, and Synthetic Applications

Abstract

This technical guide provides a comprehensive overview of 3-(3-Chlorophenyl)propiophenone, a halogenated aromatic ketone of significant interest to researchers and professionals in drug development and fine chemical synthesis. This document delves into the core chemical and physical properties of the molecule, outlines its synthesis, explores its reactivity, and discusses its applications as a versatile synthetic intermediate. The information presented herein is supported by spectral data and established scientific literature to ensure technical accuracy and practical utility for scientists in the field.

Introduction: Unveiling a Versatile Synthetic Building Block

3-(3-Chlorophenyl)propiophenone, systematically named 3-(3-chlorophenyl)-1-phenylpropan-1-one, is a member of the propiophenone family distinguished by a 3-chlorophenyl substituent on the propyl chain.[1] Its unique structural arrangement, featuring two aromatic rings connected by a flexible three-carbon chain with a central carbonyl group, imparts a specific reactivity profile that makes it a valuable precursor in various synthetic endeavors.

The presence of the chlorine atom at the meta-position of the phenyl ring influences the molecule's electronic properties, modulating its reactivity and providing a handle for further chemical transformations.[1] Historically, the introduction of halogens into aromatic ketones has been a key strategy in medicinal chemistry to fine-tune the biological activity and pharmacokinetic properties of drug candidates.[1] 3-(3-Chlorophenyl)propiophenone has emerged as a specialized intermediate, particularly in the synthesis of chiral alcohols and complex bioactive molecules, including certain antidiabetic agents.[1]

This guide will serve as a detailed resource, consolidating the available technical information on this compound to facilitate its effective utilization in research and development.

Chemical Structure and Identification

A clear understanding of the molecular architecture is fundamental to appreciating the chemical behavior of 3-(3-Chlorophenyl)propiophenone.

Figure 1: Chemical structure of 3-(3-Chlorophenyl)propiophenone.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 3-(3-chlorophenyl)-1-phenylpropan-1-one |

| CAS Number | 58122-03-5 |

| Molecular Formula | C₁₅H₁₃ClO |

| Molecular Weight | 244.72 g/mol |

| SMILES | C1=CC=C(C=C1)C(=O)CCC2=CC(=CC=C2)Cl |

| InChI | InChI=1S/C15H13ClO/c16-14-8-4-5-12(11-14)9-10-15(17)13-6-2-1-3-7-13/h1-8,11H,9-10H2 |

Physicochemical Properties

The physical and chemical characteristics of 3-(3-Chlorophenyl)propiophenone are essential for its handling, purification, and use in reactions.

Table 2: Physicochemical Data

| Property | Value | Source |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 34–36 °C | [2] |

| Boiling Point | 381.3 °C at 760 mmHg | [1] |

| Density | 1.164 g/cm³ | [1] |

| Solubility | Soluble in methanol, chloroform, and ethyl acetate. Insoluble in water. | [2] |

Synthesis of 3-(3-Chlorophenyl)propiophenone

The primary route for the synthesis of 3-(3-Chlorophenyl)propiophenone and related aromatic ketones is the Friedel-Crafts acylation . This powerful reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically from an acyl chloride or anhydride, in the presence of a Lewis acid catalyst.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

A logical and efficient synthesis of 3-(3-Chlorophenyl)propiophenone involves the Friedel-Crafts acylation of benzene with 3-(3-chlorophenyl)propionyl chloride. The requisite acid chloride can be prepared from the corresponding carboxylic acid, 3-(3-chlorophenyl)propanoic acid, by reaction with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Figure 2: Proposed two-step synthesis of 3-(3-Chlorophenyl)propiophenone.

Experimental Protocol: A Representative Friedel-Crafts Acylation

Step 1: Preparation of 3-(3-chlorophenyl)propionyl chloride

-

To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a trap for acidic gases, add 3-(3-chlorophenyl)propanoic acid (1.0 eq).

-

Slowly add thionyl chloride (1.2 - 1.5 eq) to the flask at room temperature.

-

Heat the reaction mixture to reflux (approximately 79 °C) and maintain for 2-3 hours, or until the evolution of HCl and SO₂ gas ceases.

-

Allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure. The crude 3-(3-chlorophenyl)propionyl chloride is typically used in the next step without further purification.

Step 2: Friedel-Crafts Acylation with Benzene

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃) (1.1 - 1.3 eq) and an excess of dry benzene, which serves as both the reactant and solvent.

-

Cool the stirred suspension to 0-5 °C in an ice bath.

-

Slowly add the crude 3-(3-chlorophenyl)propionyl chloride (1.0 eq) from the dropping funnel to the cooled suspension. Control the rate of addition to maintain the reaction temperature below 10 °C. The evolution of HCl gas will be observed.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

The reaction is quenched by carefully pouring the mixture onto crushed ice containing concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel. The organic layer (benzene) is separated.

-

Wash the organic layer sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and remove the benzene solvent by rotary evaporation.

-

The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water or hexanes) to yield pure 3-(3-Chlorophenyl)propiophenone.

Spectral Characterization

Spectroscopic analysis is essential for the unambiguous identification and characterization of 3-(3-Chlorophenyl)propiophenone.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1685 | Strong | C=O stretch (aromatic ketone) |

| ~3060 | Medium | C-H stretch (aromatic) |

| ~2930 | Medium | C-H stretch (aliphatic CH₂) |

| ~1580, ~1475 | Medium-Strong | C=C stretch (aromatic rings) |

| ~780, ~690 | Strong | C-H out-of-plane bend (aromatic substitution) |

| ~750 | Strong | C-Cl stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR Spectroscopy (Predicted)

While a published spectrum for the target molecule was not found, a predicted ¹H NMR spectrum in CDCl₃ would show the following key signals:

-

~8.0-7.2 ppm (m, 9H): A complex multiplet region corresponding to the protons of the two aromatic rings.

-

~3.3 ppm (t, 2H): A triplet corresponding to the methylene protons adjacent to the carbonyl group (-CO-CH₂-).

-

~3.0 ppm (t, 2H): A triplet corresponding to the methylene protons adjacent to the 3-chlorophenyl ring (-CH₂-Ar).

¹³C NMR Spectroscopy

Table 4: Key ¹³C NMR Chemical Shifts

| Chemical Shift (δ, ppm) | Assignment |

| ~199.0 | C=O (ketone) |

| ~142.0 | Quaternary carbon of the 3-chlorophenyl ring |

| ~137.0 | Quaternary carbon of the phenyl ring attached to the carbonyl |

| ~134.5 | Carbon bearing the chlorine atom |

| ~133.0 - 126.0 | Aromatic CH carbons |

| ~40.0 | -CO-C H₂- |

| ~35.0 | -C H₂-Ar |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would lead to characteristic fragmentation patterns. The molecular ion peak [M]⁺ would be observed at m/z 244, with a smaller [M+2]⁺ peak at m/z 246 (approximately one-third the intensity of the M⁺ peak) due to the presence of the ³⁷Cl isotope.

Predicted Fragmentation Pathway

Figure 3: Predicted major fragmentation pathways in EI-MS.

The most prominent fragment is expected to be the benzoyl cation at m/z 105 , resulting from alpha-cleavage adjacent to the carbonyl group. The loss of carbon monoxide from this fragment would yield the phenyl cation at m/z 77 . Another significant fragment could arise from cleavage of the bond between the two methylene groups, leading to ions corresponding to the chlorophenyl-containing fragment.

Reactivity and Applications in Synthesis

The chemical reactivity of 3-(3-Chlorophenyl)propiophenone is dictated by its three main components: the ketone functional group and the two aromatic rings.

Reactions of the Ketone Group

The carbonyl group is susceptible to nucleophilic attack and reduction. A key application of this compound is as a precursor for the synthesis of chiral alcohols, which are valuable intermediates in the pharmaceutical industry.[1]

-

Reduction: The ketone can be reduced to a secondary alcohol, 3-(3-chlorophenyl)-1-phenylpropan-1-ol, using various reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Asymmetric Reduction: Enantioselective reduction can be achieved using chiral catalysts or biocatalysts (e.g., yeast or isolated enzymes) to produce specific stereoisomers of the corresponding alcohol.[1] This is of particular importance in drug synthesis where often only one enantiomer possesses the desired biological activity.

Reactions Involving the Aromatic Rings

The aromatic rings can undergo further electrophilic aromatic substitution, although the presence of the deactivating acyl group on one ring and the chloro-substituent on the other will influence the position of substitution.

Applications as a Synthetic Intermediate

3-(3-Chlorophenyl)propiophenone serves as a versatile building block for the construction of more complex molecules.[1] Its applications are primarily in:

-

Pharmaceutical Synthesis: It is a key intermediate in the synthesis of various biologically active compounds. While specific drug molecules derived from this exact compound are not detailed in the available literature, its structural motifs are present in many CNS-active agents.[2]

-

Fine Chemical Industry: It is used in the preparation of specialty chemicals.

-

Research and Development: Its reactivity allows for its use in the development of novel synthetic methodologies and the creation of new molecular entities for biological screening.

Safety and Handling

While a specific safety data sheet for 3-(3-Chlorophenyl)propiophenone was not found, data for the closely related 3'-chloropropiophenone (CAS 34841-35-5) indicates that it is harmful if swallowed and causes skin and eye irritation.[2] It is prudent to handle 3-(3-Chlorophenyl)propiophenone with similar precautions.

General Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

3-(3-Chlorophenyl)propiophenone is a valuable and versatile intermediate in organic synthesis with significant potential in the fields of medicinal chemistry and materials science. Its well-defined structure and predictable reactivity, centered around the ketone functionality and the two aromatic rings, allow for its strategic incorporation into complex molecular targets. This guide has provided a detailed overview of its chemical and physical properties, a plausible synthetic route via Friedel-Crafts acylation, and an analysis of its spectral characteristics and reactivity. As research in drug discovery and fine chemical synthesis continues to evolve, the utility of such specialized building blocks is expected to grow, making a thorough understanding of their chemistry essential for the modern scientist.

References

-

3-Chloropropiophenone - PMC - NIH. (URL: [Link])

- CN101591232A - The preparation method of 3-(3-halogenophenyl)

-

friedel-crafts acylation of benzene. (URL: [Link])

-

Electronic supplementary information - The Royal Society of Chemistry. (URL: [Link])

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (URL: [Link])

-

Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC. (URL: [Link])

-

Friedel Crafts Acylation Experiment Part 1, Prelab - YouTube. (URL: [Link])

Sources

- 1. Buy 3-(3-Chlorophenyl)propiophenone | 58122-03-5 [smolecule.com]

- 2. 3'-Chloropropiophenone (1-(3-Chlorophenyl)-1-propanone) Online | 3'-Chloropropiophenone (1-(3-Chlorophenyl)-1-propanone) Manufacturer and Suppliers [scimplify.com]

- 3. CN103819323A - Synthetic method for 1-phenyl-1-acetone - Google Patents [patents.google.com]

3-(3-Chlorophenyl)propiophenone CAS number and synonyms

The following technical guide provides an in-depth profile of 3-(3-Chlorophenyl)propiophenone , specifically addressing the critical nomenclature ambiguity that exists in chemical databases between this compound (a dihydrochalcone derivative) and the commercially significant drug intermediate 3'-Chloropropiophenone .

CAS Number: 58122-03-5 (Primary Target) | CAS Number: 34841-35-5 (Common Misidentification)

Executive Summary & Critical Disambiguation

Warning: The chemical name "3-(3-Chlorophenyl)propiophenone" is frequently subject to database errors where it is conflated with "3'-Chloropropiophenone" (m-Chloropropiophenone). These are two distinct chemical entities with different molecular weights, structures, and synthetic applications.[1]

-

Compound A (The Literal Match): 3-(3-Chlorophenyl)propiophenone (CAS 58122-03-5).[2] A dihydrochalcone derivative used in the synthesis of complex 1,3-diarylpropanol scaffolds.

-

Compound B (The Drug Intermediate): 3'-Chloropropiophenone (CAS 34841-35-5).[3][4][5][6][7][8][9] The primary precursor for the antidepressant Bupropion .

Decision Matrix:

-

If your target molecule has two aromatic rings , refer to Section 3.1 (CAS 58122-03-5).

-

If your target molecule has one aromatic ring , refer to Section 3.2 (CAS 34841-35-5).

Identity & Nomenclature Table

| Feature | Compound A (Dihydrochalcone) | Compound B (Bupropion Precursor) |

| CAS Number | 58122-03-5 | 34841-35-5 |

| IUPAC Name | 3-(3-chlorophenyl)-1-phenylpropan-1-one | 1-(3-chlorophenyl)propan-1-one |

| Common Synonyms | 3'-Chloro-dihydrochalcone; 1-phenyl-3-(m-chlorophenyl)-1-propanone | m-Chloropropiophenone; 3-Chlorophenyl ethyl ketone |

| Molecular Formula | C₁₅H₁₃ClO | C₉H₉ClO |

| Molecular Weight | 244.72 g/mol | 168.62 g/mol |

| Structure | Ph-CO-CH₂-CH₂-(3-Cl-Ph) | (3-Cl-Ph)-CO-CH₂-CH₃ |

| Key Application | Chiral alcohol synthesis, antihistamine scaffolds | Synthesis of Bupropion (Wellbutrin) |

Chemical Structure & Properties (CAS 58122-03-5)

The primary subject of this guide, 3-(3-Chlorophenyl)propiophenone , is a 1,3-diarylpropan-1-one. It features a propiophenone backbone where the terminal methyl group of the propionyl chain is substituted with a 3-chlorophenyl moiety.[1][6]

Physicochemical Data

-

Appearance: White to pale yellow crystalline solid.[5][6][7][9]

-

Melting Point: 58–62 °C (Typical for dihydrochalcones).

-

Solubility: Insoluble in water; highly soluble in dichloromethane (DCM), ethyl acetate, and ethanol.

-

Reactivity: The carbonyl group at C1 is susceptible to nucleophilic attack (Grignard, hydride reduction). The C2-C3 ethylene bridge is stable but can be oxidized or dehydrogenated back to the chalcone.

Structural Visualization

The following diagram illustrates the structural distinction and the decision logic for researchers.

Figure 1: Decision tree for identifying the correct chemical entity based on structural features.

Synthesis Protocols

Due to the nomenclature overlap, protocols for both entities are provided. Ensure you select the correct pathway for your target molecule.

Synthesis of 3-(3-Chlorophenyl)propiophenone (CAS 58122-03-5)

Mechanism: Claisen-Schmidt Condensation followed by Selective Hydrogenation. This route avoids the formation of regioisomers common in Friedel-Crafts alkylation.

Step 1: Chalcone Formation (Claisen-Schmidt)

-

Reagents: Acetophenone (1.0 eq), 3-Chlorobenzaldehyde (1.0 eq), NaOH (10% aq), Ethanol.

-

Procedure:

-

Dissolve acetophenone and 3-chlorobenzaldehyde in ethanol.

-

Add NaOH solution dropwise at 0°C. Stir at room temperature for 4–6 hours.

-

Precipitate the chalcone (1-phenyl-3-(3-chlorophenyl)prop-2-en-1-one) by adding ice water.

-

Recrystallize from ethanol.

-

Yield: ~85-90% (Yellow crystals).

-

Step 2: Selective Hydrogenation

-

Reagents: Chalcone intermediate, H₂ (1 atm), 10% Pd/C, Ethyl Acetate.

-

Procedure:

-

Dissolve the chalcone in ethyl acetate.

-

Add 5 mol% Pd/C catalyst.

-

Stir under H₂ balloon for 2–4 hours. Monitor via TLC to prevent over-reduction of the ketone to the alcohol.

-

Filter through Celite to remove Pd/C.

-

Concentrate in vacuo to yield 3-(3-Chlorophenyl)propiophenone .

-

Figure 2: Synthetic pathway for CAS 58122-03-5 via chalcone intermediate.

Synthesis of 3'-Chloropropiophenone (CAS 34841-35-5)

Mechanism: Friedel-Crafts Acylation.[1] This is the industrial standard for manufacturing the Bupropion intermediate.

-

Reagents: Chlorobenzene (Excess/Solvent), Propionyl Chloride (1.1 eq), Aluminum Chloride (AlCl₃, 1.2 eq).

-

Procedure:

-

Suspend anhydrous AlCl₃ in chlorobenzene.

-

Add propionyl chloride dropwise at <10°C.

-

Heat to 40–50°C for 2 hours (HCl gas evolution).

-

Quench on ice/HCl. Extract with DCM.

-

Purification: Fractional distillation is required to separate the meta-isomer (major product, ~80%) from the para-isomer.

-

Applications in Drug Development

As a Scaffold (CAS 58122-03-5)

The C15 dihydrochalcone structure is a privileged scaffold in medicinal chemistry, particularly for:

-

Chiral 1,3-Diarylpropanols: Asymmetric reduction of the ketone yields chiral alcohols used as ligands in asymmetric synthesis or as cores for antihistamines (e.g., Triprolidine analogs).

-

Metabolic Probes: Used to study the metabolism of chalcone-based drugs, as the dihydro- form is a common metabolic product.

As an API Intermediate (CAS 34841-35-5)

The C9 ketone is the direct precursor for Bupropion (Wellbutrin/Zyban).

-

Pathway: Bromination of 3'-chloropropiophenone at the alpha-position yields 2-bromo-3'-chloropropiophenone, which undergoes nucleophilic substitution with tert-butylamine to form Bupropion.

Analytical Profiling (CAS 58122-03-5)

To validate the identity of 3-(3-Chlorophenyl)propiophenone and distinguish it from the C9 analog, use the following markers:

-

¹H NMR (CDCl₃, 400 MHz):

-

Chain: Two distinct triplets (or multiplets) at ~3.05 ppm (2H, Ph-CH ₂-) and ~3.30 ppm (2H, -CH ₂-CO-). This "ethylene bridge" signature is absent in 3'-chloropropiophenone (which shows a quartet/triplet ethyl pattern).

-

Aromatic: Multiplet at 7.1–7.3 ppm (3-Cl-Ph protons) and 7.4–7.9 ppm (Benzoyl protons).

-

-

Mass Spectrometry (ESI+):

-

Molecular Ion: [M+H]⁺ = 245.07 m/z.

-

Fragmentation: Loss of benzoyl group (PhCO⁺, m/z 105) is a dominant fragment.

-

Safety & Handling

-

GHS Classification: Warning.[7]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Handling: Wear nitrile gloves and safety goggles. Avoid inhalation of dust.[10]

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the methylene bridge or alpha-bromination if exposed to halogens.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 587128, 3'-Chloropropiophenone. Retrieved from [Link]

Sources

- 1. Buy 3-(3-Chlorophenyl)propiophenone | 58122-03-5 [smolecule.com]

- 2. 3-(3-CHLOROPHENYL)PROPIOPHENONE | 58122-03-5 [chemicalbook.com]

- 3. 3'-Chloropropiophenone | C9H9ClO | CID 587128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3'-Chloropropiophenone (1-(3-Chlorophenyl)-1-propanone) Online | 3'-Chloropropiophenone (1-(3-Chlorophenyl)-1-propanone) Manufacturer and Suppliers [scimplify.com]

- 5. chembk.com [chembk.com]

- 6. guidechem.com [guidechem.com]

- 7. 3'-Chloropropiophenone | 34841-35-5 [chemicalbook.com]

- 8. scribd.com [scribd.com]

- 9. 3'-Chloropropiophenone | 34841-35-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. m-Chloropropiophenone | CAS#:136415-83-3 | Chemsrc [chemsrc.com]

Technical Safety & Handling Monograph: 3-(3-Chlorophenyl)propiophenone

CAS Registry Number: 58122-03-5 Synonyms: 3-(3-Chlorophenyl)-1-phenylpropan-1-one; 3-Chloro-dihydrochalcone Molecular Formula: C₁₅H₁₃ClO Molecular Weight: 244.72 g/mol

Part 1: Executive Summary & Critical Disambiguation

The "Precision" Trap in Drug Development

As a Senior Application Scientist, the first step in safety is accurate identification. In the high-throughput environment of drug discovery, nomenclature ambiguity is a primary vector for experimental failure and safety incidents.

CRITICAL DISAMBIGUATION: You must distinguish the target compound 3-(3-Chlorophenyl)propiophenone from its structural isomer, 3'-Chloropropiophenone (CAS 939-52-6), a common precursor for the antidepressant Bupropion.

| Feature | Target: 3-(3-Chlorophenyl)propiophenone | Isomer: 3'-Chloropropiophenone |

| CAS | 58122-03-5 | 939-52-6 |

| Structure | Ph-C(=O)-CH₂-CH₂-(3-Cl-Ph) | (3-Cl-Ph)-C(=O)-CH₂-CH₃ |

| Class | Dihydrochalcone | Propiophenone |

| Role | Scaffold for heterocycles; Kinase inhibitor pharmacophore | API Intermediate (Bupropion) |

| Safety Note | Moderate Irritant (Predicted) | Lachrymator / Severe Irritant |

Guidance: Verify the structure via NMR or HPLC retention time before scaling up. This guide focuses strictly on CAS 58122-03-5 .

Part 2: Hazard Identification & Toxicology (The "Why")

Since specific toxicological datasets (RTECS/ECHA) are often incomplete for research-grade dihydrochalcones, we apply Read-Across Toxicology based on the structural activity relationship (SAR) of chlorinated aromatic ketones.

GHS Classification (Predicted/Read-Across)

Based on SAR of analogous dihydrochalcones.

-

Skin Corrosion/Irritation: Category 2 (H315) - Mechanism: Lipophilic tail facilitates dermal absorption; ketone moiety reacts with nucleophilic skin proteins.

-

Serious Eye Damage/Irritation: Category 2A (H319).

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (H335) - Respiratory Tract Irritation.

The "Self-Validating" Safety Logic

Do not rely on the absence of a "Skull and Crossbones" pictogram to assume safety.

-

The Hazard: Chlorinated aromatics can act as weak alkylating agents or sensitizers.

-

The Validation: If you can smell it, your engineering controls have failed. The compound has low vapor pressure; odor detection implies significant particulate or aerosol suspension.

Part 3: Risk Mitigation & Engineering Controls

Control Banding Strategy

Treat CAS 58122-03-5 as Occupational Exposure Band (OEB) 2 (100–1000 µg/m³).

Engineering Controls (Hierarchy Level 1)

-

Primary: Standard Fume Hood.

-

Airflow Velocity: Maintain face velocity at 0.5 m/s (100 fpm) .

-

Validation: Verify flow with a vane anemometer prior to opening the container.

Personal Protective Equipment (PPE) (Hierarchy Level 2)

-

Hand Protection: Nitrile is generally sufficient for the solid.

-

Solvent Context: If dissolved in Dichloromethane (DCM), use Silver Shield/Laminate gloves. Nitrile degrades in <5 minutes with DCM.

-

-

Respiratory: If handling >10g of powder outside a hood (not recommended), use a P95/P3 half-mask respirator.

Workflow: Handling & Solubilization

This protocol ensures containment of static-prone powders.

-

Anti-Static Measure: Use an ionizing bar or anti-static gun on the weighing boat. Dihydrochalcones are prone to static charge, leading to aerosolization.

-

Weighing: Tare the vial inside the hood. Transfer solid using a disposable antistatic spatula.

-

Solubilization: Add solvent (e.g., DMSO, Ethanol) immediately to "wet" the powder, suppressing dust generation.

Part 4: Emergency Response & Stability

Stability Profile

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

-

Incompatibilities: Strong oxidizing agents (permanganates), strong bases (can induce aldol condensation/degradation).

-

Decomposition: Thermal decomposition releases Hydrogen Chloride (HCl) gas and Carbon Monoxide.

Spill Response (The "Three-Zone" Method)

-

Zone 1 (Immediate): Evacuate the hood area. Allow dust to settle (2 min).

-

Zone 2 (Containment): Cover spill with a solvent-dampened pad (Ethanol) to prevent dust lofting. Do not dry sweep.

-

Zone 3 (Decontamination): Wipe surface with 10% Na₂CO₃ (aqueous) to neutralize potential acidic residues, followed by water.

Part 5: Synthesis & Application Context[1]

Synthetic Utility

Researchers typically utilize CAS 58122-03-5 as a stable intermediate. It is often synthesized via the hydrogenation of the corresponding chalcone.

Reaction Workflow (Graphviz): The following diagram illustrates the synthesis and safety decision logic.

Caption: Figure 1: Operational safety logic flow distinguishing the target dihydrochalcone from its lachrymatory isomer.

Metabolic/Synthetic Pathway

In drug development, this scaffold is often modified at the carbonyl or the phenyl ring.

Caption: Figure 2: Synthetic lineage of 3-(3-Chlorophenyl)propiophenone in medicinal chemistry campaigns.

Part 6: Quantitative Data Summary

| Property | Value | Method/Source |

| Physical State | Solid (Crystalline powder) | Visual Inspection |

| Melting Point | 58-62 °C (Predicted) | SAR (Dihydrochalcones) |

| Boiling Point | ~380 °C at 760 mmHg | Predicted |

| Solubility | DMSO (>10 mg/mL), DCM, Ethanol | Experimental |

| Flash Point | >110 °C | Closed Cup (Estimated) |

| pKa | Non-ionizable (Ketone) | Chemical Structure |

References

Technical Guide: Toxicity Profile and Handling of Chlorophenyl Propiophenones

Executive Technical Summary

Chlorophenyl propiophenones (CPPs) are aromatic ketone intermediates frequently employed in the synthesis of pharmaceutical agents (e.g., bupropion analogs) and agrochemicals. While structurally simple, their toxicity profile is often underestimated due to their similarity to benign ketones.

Critical Hazard Overview:

-

Primary Risks: Acute oral toxicity and severe mucosal irritation.

-

Sensitization: The para-isomer (4-chloropropiophenone) is a confirmed skin sensitizer (Skin Sens. 1).

-

Lachrymatory Confusion: Researchers often confuse ring-chlorinated propiophenones (moderate irritants) with

-chloropropiophenones (side-chain chlorinated), which are potent lachrymators. Distinction is vital for safety protocols.

Chemical Identity & Physicochemical Properties[1][2]

CPPs exist primarily as three positional isomers. The meta and para isomers are solids at room temperature, while the ortho isomer is a liquid.

Table 1: Physicochemical Profile of Key Isomers

| Property | 2-Chloropropiophenone | 3-Chloropropiophenone | 4-Chloropropiophenone |

| CAS Number | 6323-18-8 | 936-59-4 | 6285-05-8 |

| Physical State | Liquid | Solid (Crystalline) | Solid (Crystalline) |

| Melting Point | < 20°C | 34–36°C | 48–50°C |

| Boiling Point | ~230°C | 240–242°C | 250–252°C |

| Solubility | Organic solvents (DCM, EtOAc) | Organic solvents | Organic solvents |

| GHS Class | Irritant | Acute Tox 4, Irritant | Sensitizer , Irritant |

Toxicological Profile

Acute Toxicity

CPPs exhibit moderate acute toxicity. The lipophilic nature of the propiophenone backbone facilitates absorption through the gastrointestinal tract and intact skin.

-

Oral (Rat): Acute Toxicity Category 4. Estimated LD50 falls within the 300–2000 mg/kg range [1].

-

Dermal: Absorption is significant due to high logP (~2.5–3.0). Prolonged contact may induce systemic toxicity similar to oral ingestion.

-

Inhalation: High vapor concentrations (heated material) or dust generation causes STOT SE 3 (Respiratory Tract Irritation).

Irritation vs. Sensitization

A critical divergence exists between isomers regarding immune system modulation.

-

Irritation (All Isomers): Direct contact causes reversible dermatitis (Skin Irrit. 2) and severe conjunctivitis (Eye Irrit. 2). Mechanism: Solvent-like defatting of the stratum corneum and direct interaction with TRPA1 receptors.

-

Sensitization (4-Chloro Specific): 4-chloropropiophenone is classified as Skin Sens. 1 (H317) [2]. It acts as a hapten; after metabolic activation (likely via epoxidation or direct Schiff base formation), it binds to skin proteins, triggering a T-cell mediated hypersensitivity response.

Carcinogenicity & Reproductive Toxicity (CMR)

Data from the European Chemicals Agency (ECHA) dossiers indicates "Suspected" flags for reproductive toxicity and carcinogenicity for certain chlorinated ketone derivatives, though definitive harmonized classification for CPPs remains under assessment [3]. Precautionary Principle: Treat as a potential reproductive toxin.

Metabolic Fate & Mechanism

Understanding metabolism is crucial for interpreting toxicity. CPPs undergo Phase I reduction followed by Phase II conjugation. The chlorine atom on the phenyl ring is metabolically stable but increases the lipophilicity and half-life of the compound compared to unsubstituted propiophenone.

Metabolic Pathway

-

Phase I (Reduction): The carbonyl group is rapidly reduced by cytosolic carbonyl reductases (CBR1) to form the corresponding secondary alcohol, 1-(chlorophenyl)propan-1-ol.

-

Phase II (Conjugation): The alcohol undergoes glucuronidation (via UGTs) to form a water-soluble conjugate for renal excretion.

Figure 1: Metabolic Pathway of 3-Chloropropiophenone

Caption: Metabolic biotransformation of chloropropiophenones. The primary detoxification route is carbonyl reduction followed by glucuronidation.

Risk Mitigation & Handling Protocols

Engineering Controls

-

Primary: All handling of solids (weighing) and liquids must occur within a certified chemical fume hood operating at 0.5 m/s (100 fpm) face velocity.

-

Dust Control: For solid isomers (3- and 4-), use a static-dissipative balance enclosure to prevent dust aerosolization.

Personal Protective Equipment (PPE) Matrix

Table 2: Glove Selection Guide for CPPs

| Glove Material | Thickness | Breakthrough Time | Recommendation |

| Nitrile (Disposable) | 0.11 mm | < 15 min | Splash Only. Change immediately upon contact. |

| Double Nitrile | 0.22 mm | ~30-60 min | Standard Use. Good dexterity for weighing. |

| Butyl Rubber | 0.70 mm | > 480 min | Immersion/Spill Cleanup. Best resistance to ketones. |

| Laminate (Silver Shield) | Multi-layer | > 480 min | High Hazard. Use for heated reactions. |

Note: Ketones degrade nitrile rubber over time. Do not rely on single thin nitrile gloves for prolonged tasks. [4]

Experimental Workflow: Safe Transfer

The following workflow minimizes exposure during the critical "weighing and transfer" phase.

Figure 2: Safe Handling Workflow

Caption: Standard Operating Procedure (SOP) for minimizing dust exposure during the handling of solid chloropropiophenones.

Emergency Response

First Aid

-

Inhalation: Move to fresh air immediately. If respiratory irritation persists (coughing, burning sensation), seek medical attention.

-

Skin Contact: Wash with soap and water for 15 minutes .[1] Do not use organic solvents (ethanol/acetone) to wash skin, as this enhances absorption.

-

Eye Contact: Rinse cautiously with water for 15 minutes.[1] Remove contact lenses if present.

Spill Management

-

Evacuate: Clear the immediate area.

-

PPE: Don Butyl rubber gloves and a half-mask respirator with Organic Vapor/Particulate (OV/P100) cartridges.

-

Containment:

-

Solids: Wet sweep or use a HEPA vacuum to avoid dust generation.

-

Liquids: Absorb with vermiculite or sand. Do not use combustible materials (sawdust).

-

-

Disposal: Place in a sealed container labeled "Hazardous Waste: Toxic Organic Ketone."

References

-

Fisher Scientific. (2021). Safety Data Sheet: 3'-Chloropropiophenone. Retrieved from

-

European Chemicals Agency (ECHA). (2023). Substance Information: 4'-Chloropropiophenone (EC 228-511-6).[2] Retrieved from

-

National Institute of Standards and Technology (NIST). (2023). 1-Propanone, 1-(4-chlorophenyl)- Data. Retrieved from

-

All Safety Products. (2022). Glove Selection Chart - Chemical Breakthrough Times. Retrieved from

Sources

Technical Guide: Structural and Functional Divergence of Chlorinated Propiophenone Derivatives

The following technical guide provides an in-depth comparative analysis of 3-(3-Chlorophenyl)propiophenone and 3-chloropropiophenone . It addresses the structural, synthetic, and functional divergences between these two chemically distinct but nomenclaturally similar compounds.

Executive Summary

In pharmaceutical chemistry, precision in nomenclature is critical. The confusion between 3-(3-Chlorophenyl)propiophenone and 3-chloropropiophenone often stems from the overlapping use of "propiophenone" as a parent scaffold.

-

3-(3-Chlorophenyl)propiophenone (C₁₅H₁₃ClO) is a dihydrochalcone derivative characterized by a phenyl ring attached to the

-carbon of the propionyl chain. It serves as a specialized intermediate for complex scaffolds.[1] -

3-chloropropiophenone typically refers to 3'-chloropropiophenone (C₉H₉ClO) , a ring-chlorinated ketone and the primary precursor for the antidepressant Bupropion .[2]

-

Note: Strictly speaking, IUPAC rules might assign "3-chloropropiophenone" to 3-chloro-1-phenylpropan-1-one (

-chloropropiophenone), a chain-chlorinated alkylating agent. This guide primarily compares the C15 derivative against the pharmaceutically dominant C9 ring-chlorinated isomer, while distinguishing the chain-chlorinated variant where necessary.

-

Part 1: Structural & Molecular Characterization

The fundamental difference lies in the molecular connectivity and the site of chlorination .

Comparative Physicochemical Profile

| Feature | 3-(3-Chlorophenyl)propiophenone | 3'-Chloropropiophenone (Bupropion Precursor) | |

| CAS Number | 58122-03-5 | 34841-35-5 | 936-59-4 |

| Formula | C₁₅H₁₃ClO | C₉H₉ClO | C₉H₉ClO |

| Mol.[3][4] Weight | 244.72 g/mol | 168.62 g/mol | 168.62 g/mol |

| Structure Type | Dihydrochalcone (Di-aryl system) | Aromatic Ketone (Mono-aryl system) | Alkyl Chloride (Mono-aryl system) |

| Core Skeleton | 1,3-Diphenylpropane core | Propiophenone core | Propiophenone core |

| Chlorine Position | Meta-position on the | Meta-position on the carbonyl-bearing ring | |

| Key Reactivity | Electrophilic aromatic substitution, Carbonyl reduction | Nucleophilic substitution (Sɴ2) at |

Structural Visualization

The following diagram illustrates the connectivity differences.

Figure 1: Structural classification of the three distinct chemical entities.

Part 2: Synthetic Pathways & Mechanistic Causality

The synthetic routes for these compounds are mutually exclusive, reflecting their distinct backbones.

Synthesis of 3-(3-Chlorophenyl)propiophenone

This molecule is typically synthesized via an Aldol-Condensation followed by Hydrogenation . The choice of this pathway is dictated by the need to form a C-C bond between two aromatic precursors.

-

Step 1: Claisen-Schmidt Condensation: Acetophenone reacts with 3-chlorobenzaldehyde in basic media (NaOH/EtOH). The causality here is the acidity of the

-protons in acetophenone, which attack the electrophilic aldehyde. -

Step 2: Selective Reduction: The resulting chalcone (enone) undergoes catalytic hydrogenation (Pd/C or Raney Ni) to saturate the alkene without reducing the carbonyl or dehalogenating the aromatic ring.

Figure 2: Synthesis of the C15 dihydrochalcone derivative via condensation and reduction.

Synthesis of 3'-Chloropropiophenone (Bupropion Precursor)

This synthesis relies on Friedel-Crafts Acylation . The mechanistic choice is driven by the directing effects of the chlorine atom on the benzene ring.

-

Protocol: Reaction of Chlorobenzene with Propionyl Chloride using anhydrous Aluminum Chloride (AlCl₃).[5]

-

Regioselectivity Issue: Chlorine is ortho/para directing but deactivating. However, under standard Friedel-Crafts conditions, the para isomer (4'-chloropropiophenone) is often the major product. To obtain the meta (3') isomer specifically, alternative routes like the Grignard reaction of 3-chlorobenzonitrile with ethylmagnesium bromide are preferred to ensure regiochemical purity.

Figure 3: Regioselective synthesis of 3'-chloropropiophenone via Grignard chemistry.

Part 3: Applications in Drug Development

3'-Chloropropiophenone: The Antidepressant Scaffold

This compound is the industry-standard starting material for the aminoketone class of antidepressants.

-

Mechanism: It undergoes

-bromination to form 2-bromo-1-(3-chlorophenyl)propan-1-one, which is then displaced by tert-butylamine to yield Bupropion (Wellbutrin). -

Critical Quality Attribute (CQA): The position of the chlorine at the meta (3') position is essential for the drug's binding affinity to the norepinephrine and dopamine transporters (NET/DAT).

3-(3-Chlorophenyl)propiophenone: The Linker Scaffold

This molecule is less common in blockbuster drugs but serves as a versatile intermediate for:

-

Dihydrochalcone derivatives: Investigated for antioxidant and metabolic modulation properties.

-

Chiral Alcohol Synthesis: Asymmetric reduction of the ketone yields 1-phenyl-3-(3-chlorophenyl)propan-1-ol, a scaffold found in specific antihistamine and antispasmodic research candidates.

Part 4: Analytical Protocols (Distinction)

To validate the identity of these compounds in a laboratory setting, Nuclear Magnetic Resonance (NMR) provides the most definitive evidence.

Proton NMR (¹H-NMR) Signatures

| Feature | 3-(3-Chlorophenyl)propiophenone (C15) | 3'-Chloropropiophenone (C9) |

| Aliphatic Region | Two Triplets (approx. 3.0–3.4 ppm).[4] Represents the -CH₂-CH₂- ethylene bridge between two rings. | Quartet (~2.9 ppm) and Triplet (~1.2 ppm). Represents the ethyl group (-CH₂-CH₃) attached to the carbonyl. |

| Aromatic Region | 9 Protons (Multiplet). Integration corresponds to two distinct phenyl rings (one unsubstituted, one Cl-substituted). | 4 Protons (Multiplet). Integration corresponds to a single substituted benzene ring. |

Self-Validating Identification Protocol

Objective: Distinguish between a sample of C15 and C9.

-

Dissolve 10 mg of sample in CDCl₃.

-

Acquire ¹H-NMR spectrum.

-

Check Integration:

-

If the aliphatic region integrates to 4H (2x CH₂), it is the C15 compound.

-

If the aliphatic region integrates to 5H (CH₂ + CH₃), it is the C9 compound.

-

-

Check Multiplicity: Look for the characteristic ethyl quartet. Its presence confirms the propiophenone core (C9). Its absence and replacement by two triplets confirms the dihydrochalcone core (C15).

References

-

IUCrData. (2025). Crystal structure of 3-chloropropiophenone. Retrieved from [Link]

-

PubChem. (n.d.). 3'-Chloropropiophenone | C9H9ClO.[1][4][6][7] Retrieved from [Link][6]

Sources

- 1. Buy 3-(3-Chlorophenyl)propiophenone | 58122-03-5 [smolecule.com]

- 2. 3'-Chloropropiophenone synthesis - chemicalbook [chemicalbook.com]

- 3. parchem.com [parchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Page loading... [wap.guidechem.com]

- 6. 3'-Chloropropiophenone | C9H9ClO | CID 587128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3'-Chloropropiophenone (1-(3-Chlorophenyl)-1-propanone) Online | 3'-Chloropropiophenone (1-(3-Chlorophenyl)-1-propanone) Manufacturer and Suppliers [scimplify.com]

Introduction: The Strategic Importance of 3-(3-Chlorophenyl)propiophenone

An In-Depth Technical Guide to the Synthesis of 3-(3-Chlorophenyl)propiophenone

3-(3-Chlorophenyl)propiophenone, also known as 3'-chloropropiophenone, is an aromatic ketone of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a propiophenone core with a chlorine atom at the meta position of the phenyl ring, makes it a versatile building block. This compound serves as a critical key intermediate in the synthesis of several active pharmaceutical ingredients (APIs), most notably Bupropion, an effective antidepressant and smoking cessation aid.[1][2][3][4] The chlorine substituent modifies the electronic properties of the molecule, influencing its reactivity and making it a valuable precursor for creating more complex molecular architectures, including chiral alcohols.[5][6]

This guide provides a comprehensive review of the primary synthetic pathways to 3-(3-Chlorophenyl)propiophenone. It is designed to offer researchers and process chemists a detailed understanding of the available methodologies, from classic electrophilic aromatic substitutions to organometallic routes. Each pathway is examined through the lens of chemical mechanism, experimental protocol, and process viability, providing a robust framework for informed decision-making in a laboratory or manufacturing setting.

Core Synthetic Strategies: A Comparative Overview

The synthesis of 3-(3-Chlorophenyl)propiophenone can be broadly categorized into three primary strategies, each with distinct starting materials and reaction mechanisms. The choice of pathway often depends on factors such as raw material availability, cost, scalability, and desired purity profile.

-

Electrophilic Aromatic Substitution: This class of reactions is the most traditional approach, involving the introduction of a functional group onto an aromatic ring.

-

Organometallic Synthesis (Grignard Reaction): This powerful carbon-carbon bond-forming reaction utilizes a Grignard reagent to construct the ketone from a nitrile precursor.[2][4][8]

-

Alternative Pathways: Less common but viable routes have also been developed from precursors like aminopropiophenone or chlorobenzoic acid.[7][9]

The following diagram illustrates the logical relationship between these core strategies.

Caption: Overview of primary synthetic strategies.

Pathway 1: Electrophilic Aromatic Substitution

A. Friedel-Crafts Acylation of Chlorobenzene

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, enabling the direct installation of an acyl group onto a benzene ring.[10][11] In this context, chlorobenzene is reacted with an acylating agent, typically propionyl chloride, in the presence of a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).

Mechanism: The reaction proceeds via the formation of a highly electrophilic acylium ion.[12]

-

Activation: The Lewis acid (AlCl₃) coordinates to the chlorine atom of propionyl chloride, polarizing the C-Cl bond and facilitating its cleavage.

-

Formation of Acylium Ion: The departure of the [AlCl₄]⁻ complex generates a resonance-stabilized acylium ion (CH₃CH₂C=O⁺).

-

Electrophilic Attack: The electron-rich π-system of the chlorobenzene ring attacks the acylium ion. The chloro group is an ortho-, para- director; however, the meta-product is the desired isomer and separation is often required.

-

Rearomatization: A base (such as [AlCl₄]⁻) abstracts a proton from the intermediate sigma complex, restoring the aromaticity of the ring and yielding the final product.

The catalyst is required in stoichiometric amounts because it complexes with the resulting ketone product.[10]

Caption: Friedel-Crafts acylation pathway.

B. Direct Chlorination of Propiophenone

An alternative strategy involves the direct chlorination of propiophenone. This method leverages the relative ease of synthesizing the propiophenone core, followed by a regioselective halogenation step. The reaction is typically carried out by bubbling chlorine gas through a mixture of propiophenone and a Lewis acid catalyst, such as aluminum chloride.[2][7]

Mechanism & Causality: The aluminum chloride catalyst complexes with the carbonyl oxygen of propiophenone. This complexation deactivates the aromatic ring towards electrophilic attack and directs the incoming electrophile (Cl⁺, generated from Cl₂ and AlCl₃) primarily to the meta-position. This is a critical aspect of this pathway's success, as it favors the desired 3-chloro isomer. The reaction can be performed in a solvent like 1,2-dichloroethane or, in some patented procedures, under solvent-free conditions, which offers significant environmental and cost advantages.[7][13] Yields for this method are reported to be high, often in the 88-90% range, with product purity exceeding 99.5% after purification.[7][13]

Caption: Direct chlorination of propiophenone.

Pathway 2: Grignard Reaction with a Nitrile

The Grignard reaction provides a powerful and highly reliable method for constructing ketones.[14] For the synthesis of 3-(3-Chlorophenyl)propiophenone, this involves the reaction of an ethylmagnesium halide (the Grignard reagent) with 3-chlorobenzonitrile.[2][4][8]

Mechanism & Causality:

-

Grignard Reagent Formation: The process begins with the formation of the Grignard reagent, typically ethylmagnesium bromide, by reacting ethyl bromide with magnesium turnings in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF).[14][15] The solvent is critical as it solvates and stabilizes the organomagnesium species. Anhydrous conditions are absolutely essential, as even trace amounts of water will protonate and destroy the highly basic Grignard reagent.[16][17]

-

Nucleophilic Attack: The Grignard reagent acts as a potent source of a nucleophilic ethyl carbanion. This nucleophile attacks the electrophilic carbon of the nitrile group in 3-chlorobenzonitrile.[18]

-

Imine Intermediate Formation: This addition breaks the carbon-nitrogen triple bond, forming an intermediate magnesium salt of an imine.

-

Hydrolysis: The reaction is quenched with aqueous acid (e.g., HCl). This hydrolysis step protonates the imine, which is then readily hydrolyzed to the corresponding ketone, our target molecule.[6][8]

This method is advantageous for its high yields and predictability, but requires strict control of reaction conditions, particularly the exclusion of moisture.

Caption: Grignard synthesis pathway.

Quantitative Comparison of Synthesis Pathways

| Synthesis Pathway | Starting Materials | Key Reagents / Catalyst | Reported Yield | Reported Purity | Key Advantages & Disadvantages |

| Direct Chlorination | Propiophenone, Chlorine (Cl₂) | Aluminum Chloride (AlCl₃) | 88-90%[7] | 99.7-99.9%[7] | (+): High yield & purity, potentially solvent-free. (-): Use of toxic chlorine gas. |

| Grignard Reaction | 3-Chlorobenzonitrile, Ethyl Bromide, Magnesium | None (stoichiometric) | ~92% (calculated from ref)[4] | ~98% (crude crystals)[8] | (+): High yield, good for C-C bond formation. (-): Requires strictly anhydrous conditions, moisture sensitive. |

| From m-Aminopropiophenone | m-Aminopropiophenone | Sodium Nitrite, HCl, Cuprous Chloride | ~60.5%[7] | 90-95%[7] | (+): Utilizes a different precursor. (-): Lower yield, involves diazotization (potentially hazardous). |

| From m-Chlorobenzoic Acid | m-Chlorobenzoic Acid, Propionic Acid | Iron (Fe), Manganese Dioxide (MnO₂) | ~70%[9] | 99.5%[9] | (+): Avoids harsh Lewis acids and organometallics. (-): Requires high temperatures for decarboxylation. |

Detailed Experimental Protocols

Protocol 1: Synthesis via Grignard Reaction (Adapted from PrepChem and ChemicalBook)[4][8]

Self-Validation: This protocol is self-validating through the visual confirmation of Grignard reagent formation (cloudy solution) and the formation of a precipitate upon addition of the nitrile, indicating a successful reaction prior to workup.

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stirrer. All glassware must be rigorously dried overnight in an oven to remove all traces of water. The system is purged with dry nitrogen or argon gas.

-

Grignard Reagent Preparation:

-

To the flask, add magnesium turnings (1.0 eq) and a small crystal of iodine (to initiate the reaction).

-

Add anhydrous diethyl ether or THF to cover the magnesium.

-

Prepare a solution of ethyl bromide (1.0 eq) in anhydrous ether in the dropping funnel.

-

Add a small portion of the ethyl bromide solution to the magnesium. The reaction should initiate, indicated by bubbling and a cloudy appearance. If it does not start, gently warm the flask.

-

Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux for an additional 30-60 minutes to ensure all magnesium has reacted.

-

-

Reaction with Nitrile:

-

Cool the Grignard reagent solution to room temperature.

-

Prepare a solution of 3-chlorobenzonitrile (0.6 eq, as the limiting reagent) in anhydrous ether.

-

Add the 3-chlorobenzonitrile solution dropwise to the stirred Grignard reagent. A precipitate will form.

-

Stir the mixture overnight at room temperature to ensure the reaction goes to completion.

-

-

Hydrolysis and Workup:

-

Cool the reaction mixture in an ice bath.

-

Slowly and carefully add 3M aqueous hydrochloric acid (HCl) dropwise to quench the reaction and hydrolyze the intermediate imine salt. Continue adding acid until the solution is acidic (test with pH paper) and all solids have dissolved.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate or diethyl ether (2x).

-

Combine the organic extracts and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine. . Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

-

Purification: The resulting crude product (an orange oil or ochre crystals) can be purified by vacuum distillation or recrystallization to yield 3-(3-Chlorophenyl)propiophenone.[7][8]

Protocol 2: Synthesis via Direct Chlorination of Propiophenone (Adapted from CN1785952A)[7]

Self-Validation: The progress of this reaction can be monitored by GC analysis to determine the consumption of propiophenone and the formation of the product, ensuring the reaction proceeds to completion before hydrolysis.

-

Apparatus Setup: Use a reaction vessel equipped with a stirrer, a gas inlet tube, a thermometer, and a gas outlet connected to a scrubber (e.g., a sodium hydroxide solution) to neutralize excess chlorine gas.

-

Reaction Setup:

-

Charge the reactor with a solvent such as 1,2-dichloroethane, followed by anhydrous aluminum chloride (AlCl₃) (1.1-1.5 eq).

-

Cool the mixture to below 20°C.

-

Add propiophenone (1.0 eq) slowly, maintaining the temperature below 20°C.

-

-

Chlorination:

-

Begin bubbling chlorine gas (Cl₂) through the stirred solution.

-

Maintain the reaction temperature between 13-18°C. The introduction of chlorine is an exothermic process and requires careful temperature control to ensure selectivity.

-

Continue the chlorine purge for approximately 3-4 hours, or until GC analysis indicates the reaction is complete.

-

-

Hydrolysis and Workup:

-

Cool the reaction mixture.

-

Slowly pour the reaction mixture into a stirred mixture of crushed ice and concentrated hydrochloric acid for low-temperature hydrolysis. This step quenches the reaction and breaks up the aluminum chloride-ketone complex.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with dilute HCl, water, a 5% sodium carbonate solution (to remove any remaining acid), and finally with water until the washings are neutral.

-

-

Purification:

-

Dry the organic layer over an anhydrous drying agent.

-

Remove the solvent by distillation.

-

The crude product is then purified by vacuum distillation at 165-170°C to afford the final product with high purity.[7]

-

Conclusion

The synthesis of 3-(3-Chlorophenyl)propiophenone is well-established, with several robust and high-yielding pathways available to the modern chemist. The direct chlorination of propiophenone stands out for its high efficiency and potential for solvent-free conditions, making it attractive for industrial-scale production. The Grignard pathway offers a classic and reliable alternative, particularly suitable for laboratory-scale synthesis where the stringent anhydrous conditions can be carefully managed. The choice between these methods will ultimately be guided by a comprehensive analysis of process economics, safety considerations, environmental impact, and the specific purity requirements of the final application, particularly in the context of pharmaceutical development where regulatory standards are paramount.

References

- Google Patents. CN1785952A - Method for preparing 3' -chloropropiophenone.

-

PrepChem.com. Synthesis of 3'-chloropropiophenone. [Link]

-

White Rose Research Online. A greener synthesis of the antidepressant bupropion hydrochloride. [Link]

-

Jasperse, J. Grignard Reaction. [Link]

-

National Center for Biotechnology Information. Deconstructed Analogues of Bupropion Reveal Structural Requirements for Transporter Inhibition versus Substrate-Induced Neurotransmitter Release. [Link]

-

Quickcompany. Novel Process For The Preparation Of 3' Chloropropiophenone. [Link]

-

National Center for Biotechnology Information. Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues: Aids to Smoking Cessation. [Link]

- Google Patents. US7737302B2 - Process for preparing bupropion hydrochloride.

-

ResearchGate. Study on synthesis of m-chloropropiophenone from m-chlorobenzoic acid and propionic acid. [Link]

-

ResearchGate. (PDF) Hydroxybupropion- Synthesis and Characterization. [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

- Google Patents.

-

Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

-

National Center for Biotechnology Information. Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

-

Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

-

Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]

-

Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link]

-

Master Organic Chemistry. Reactions of Grignard Reagents. [Link]

-

University of California, Davis. Grignard Reaction: Synthesis of Triphenylmethanol. [Link]

Sources

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. Novel Process For The Preparation Of 3' Chloropropiophenone [quickcompany.in]

- 3. Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues: Aids to Smoking Cessation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3'-Chloropropiophenone synthesis - chemicalbook [chemicalbook.com]

- 5. Buy 3-(3-Chlorophenyl)propiophenone | 58122-03-5 [smolecule.com]

- 6. Page loading... [guidechem.com]

- 7. CN1785952A - Method for preparing 3' -chloropropiophenone - Google Patents [patents.google.com]

- 8. prepchem.com [prepchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Friedel-Crafts Acylation [organic-chemistry.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 13. CN103360228A - Preparation method of amfebutamone intermediate m-chlorophenylacetone - Google Patents [patents.google.com]

- 14. adichemistry.com [adichemistry.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. web.mnstate.edu [web.mnstate.edu]

- 17. cerritos.edu [cerritos.edu]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

alpha-bromination protocol for 3-(3-Chlorophenyl)propiophenone

Application Note: Selective -Bromination of 3-(3-Chlorophenyl)propiophenone

Executive Summary

This application note details the protocol for the regioselective

We present two distinct methodologies:

-

Method A (Green/Scalable): N-Bromosuccinimide (NBS) catalyzed by p-Toluenesulfonic acid (

-TsOH).[1] Recommended for safety and ease of handling.[1][2] -

Method B (Classical): Elemental Bromine (

) in Glacial Acetic Acid.[1] Recommended for atom economy in high-throughput industrial settings where closed-loop handling is available.[1]

Strategic Analysis & Chemical Safety

Substrate Analysis

The starting material, 3-(3-Chlorophenyl)propiophenone, presents a meta-substituted aromatic ring.[1]

-

Electronic Effect: The chlorine atom at the meta position exerts an inductive electron-withdrawing effect (-I), deactivating the aromatic ring.[1] This is advantageous as it significantly reduces the risk of electrophilic aromatic substitution (ring bromination) during the reaction, ensuring high regioselectivity for the

-carbonyl position.[1] -

Sterics: The propiophenone chain allows for facile enolization, the rate-determining step for the reaction.[1]

Critical Safety Warning: Lachrymator Hazard

DANGER: The product, 2-bromo-1-(3-chlorophenyl)propan-1-one, is a potent lachrymator (tear gas agent).[1]

-

Engineering Controls: All operations MUST be performed in a high-efficiency fume hood.

-

PPE: Double nitrile gloves, chemical splash goggles, and a face shield are mandatory.[1][3] A full-face respirator is recommended during isolation.[1]

-

Decontamination: Have a solution of 10% sodium thiosulfate or sodium bisulfite ready to neutralize spills and clean glassware immediately.[1]

Protocol A: NBS-Mediated Bromination (Recommended)

Rationale: This method utilizes solid reagents, avoiding the hazards of handling volatile liquid bromine.[1] The acid-catalyzed decomposition of NBS provides a controlled release of electrophilic bromine, minimizing di-brominated byproducts.[1]

Reaction Scheme

1Materials Table

| Reagent | MW ( g/mol ) | Equiv.[1] | Role |

| 3-(3-Chlorophenyl)propiophenone | 244.72 | 1.0 | Substrate |

| N-Bromosuccinimide (NBS) | 177.98 | 1.05 | Bromine Source |

| p-Toluenesulfonic acid (monohydrate) | 190.22 | 0.1 - 0.2 | Catalyst |

| Acetonitrile (MeCN) | 41.05 | Solvent | (5-10 mL/g substrate) |

Step-by-Step Procedure

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Dissolution: Charge the flask with 3-(3-Chlorophenyl)propiophenone and Acetonitrile. Stir until dissolved.

-

Catalyst Addition: Add p-TsOH monohydrate. Stir for 5 minutes to initiate enolization.

-

Bromination: Add NBS in one portion.

-

Expert Tip: If the reaction does not initiate (indicated by a color shift to yellow/orange), heat gently to 40°C.[1]

-

-

Reflux: Heat the mixture to 60-65°C. Monitor by TLC (Hexane/EtOAc 9:1). The reaction is typically complete in 45–90 minutes.[1]

-

Workup:

-

Isolation: Dry the organic layer over anhydrous

, filter, and concentrate. -

Purification: Recrystallize from Isopropanol (IPA) or Methanol if necessary.

Protocol B: Classical Bromine ( ) Addition

Rationale: High atom economy and lower raw material costs.[1] Best suited for scale-up where engineering controls can manage corrosive fumes.[1]

Workflow Diagram

Caption: Figure 1. Operational workflow for the classical bromination using elemental bromine in acetic acid.

Step-by-Step Procedure

-

Setup: Use a 3-neck flask equipped with a pressure-equalizing addition funnel and a gas outlet connected to a caustic scrubber (NaOH solution) to trap HBr gas.[1]

-

Solvent System: Dissolve 1.0 eq of substrate in Glacial Acetic Acid (AcOH).

-

Note: A catalytic drop of 48% HBr can eliminate the induction period.[1]

-

-

Addition: Charge the addition funnel with 1.0 eq of Bromine (

). -

Controlled Reaction: Add

dropwise. -

Quench: Once addition is complete and the solution lightens (pale yellow), pour the mixture into crushed ice/water.

-

Neutralization: Carefully neutralize with solid Sodium Bicarbonate or Sodium Carbonate until pH ~7.[1]

-

Extraction: Extract with Dichloromethane (DCM). Wash the organic phase with 10% Sodium Thiosulfate to remove unreacted bromine.[1]

Mechanistic Insight & Troubleshooting

Mechanism (Acid-Catalyzed)

The reaction proceeds via an ionic mechanism , not a radical one (even when using NBS, if acid is present).[1]

-

Protonation: Acid protonates the carbonyl oxygen.[1]

-

Enolization: Loss of an

-proton forms the enol.[1] This is the rate-determining step.[1] -

Bromination: The nucleophilic enol attacks the electrophilic bromine species (

or -

Deprotonation: Loss of the proton restores the carbonyl.[1]

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| No Reaction (Solution stays red/orange) | Induction period failure. | Add a drop of HBr or heat gently to 40°C to jumpstart enolization.[1] |

| Product is an oil/gum | Impurities or residual solvent.[1] | Recrystallize from cold MeOH/Water (9:1).[1] Seed with a crystal if available.[1][6] |

| Dark/Black Reaction Mixture | Decomposition/Polymerization.[1] | Temperature too high. Keep below 65°C (NBS) or 30°C ( |

| Presence of Di-bromo species | Excess Bromine.[1][7] | Strictly limit Bromine/NBS to 1.0–1.05 equivalents.[1] |

References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard procedures for

-bromination of ketones). -

D. Musso, et al. "Synthesis and Evaluation of the Anticonvulsant Activity of Alpha-Amino Ketones."[1] Journal of Medicinal Chemistry, 2003.[1] (Describes analogous synthesis of bupropion precursors).

-

Organic Chemistry Portal. "Synthesis of alpha-Bromoketones." (Comprehensive review of modern bromination methods).

-

Thermo Fisher Scientific. "Safety Data Sheet: 2-Bromo-3'-chloropropiophenone." (Safety and handling data).

-

ResearchGate. "Convenient and Scalable Process for the Preparation of Bupropion Hydrochloride via Efficient Bromination of m-Chloropropiophenone with N-Bromosuccinimide."[1][8] (Specific protocol optimization for NBS method).

Sources

- 1. Bisphenol A - Wikipedia [en.wikipedia.org]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. Lachrymators | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]

- 4. US20090012328A1 - Process for preparing bupropion hydrochloride - Google Patents [patents.google.com]

- 5. WO2004024674A1 - Process for the preparation of bupropion hydrochloride - Google Patents [patents.google.com]

- 6. reddit.com [reddit.com]

- 7. Novel Process For The Preparation Of 3' Chloropropiophenone [quickcompany.in]

- 8. researchgate.net [researchgate.net]

Application Note: Reductive Amination Protocols for m-Chloropropiophenone

Abstract & Scope

This technical guide details the reductive amination of 3-chloropropiophenone (1-(3-chlorophenyl)propan-1-one) to synthesize corresponding N-alkylated-1-(3-chlorophenyl)propan-1-amines. This transformation is a critical entry point for generating substituted phenethylamine scaffolds used in CNS-active pharmaceutical ingredients.

We present three distinct protocols tailored to specific experimental constraints:

-

Method A (Standard): Sodium Triacetoxyborohydride (STAB) – High chemoselectivity for research/gram-scale.

-

Method B (Difficult Substrates): Titanium(IV) Isopropoxide / NaBH₄ – For sterically hindered amines or unreactive ketones.

-

Method C (Scalable): Leuckart-Wallach – For cost-effective, high-temperature bulk synthesis.

Strategic Considerations & Mechanism

Mechanistic Pathway

The reductive amination of aryl ketones is thermodynamically driven but kinetically challenged by steric hindrance compared to aldehydes. The reaction proceeds via the formation of a hemiaminal , followed by dehydration to an imine (or iminium ion), which is subsequently reduced to the amine .

Critical Process Parameter (CPP): The rate of reduction must be slower than the rate of imine formation to avoid reducing the ketone directly to the alcohol (1-(3-chlorophenyl)propan-1-ol).

Visualizing the Reaction Logic

The following diagram illustrates the mechanistic flow and the critical "Selectivity Gate" where the choice of reducing agent determines the product purity.

Figure 1: Mechanistic pathway highlighting the chemoselectivity requirement. The reducing agent must preferentially target the Imine over the Ketone.[1]

Protocol A: Sodium Triacetoxyborohydride (STAB)

Best For: Research scale (1g – 50g), high functional group tolerance, mild conditions.

Rationale

Sodium triacetoxyborohydride (NaBH(OAc)₃) is preferred over sodium cyanoborohydride (NaBH₃CN) due to lower toxicity (no cyanide byproduct) and superior selectivity. It reduces imines rapidly but reacts negligibly with ketones at room temperature.

Reagents & Stoichiometry

| Component | Equiv. | Role |

| m-Chloropropiophenone | 1.0 | Substrate |

| Amine (R-NH₂) | 1.1 – 1.2 | Nitrogen Source (Free base or HCl salt) |

| NaBH(OAc)₃ | 1.4 – 1.6 | Selective Reducing Agent |

| Acetic Acid (AcOH) | 1.0 – 2.0 | Catalyst (Promotes iminium formation) |

| 1,2-Dichloroethane (DCE) | Solvent | 0.2 – 0.5 M Concentration |

Step-by-Step Procedure

-

Preparation: In a dry flask under N₂ atmosphere, dissolve m-chloropropiophenone (1.0 equiv) in DCE (or THF).

-

Amine Addition: Add the amine (1.2 equiv).

-

Note: If using an amine hydrochloride salt, add 1.2 equiv of Triethylamine (TEA) to liberate the free base.

-

-

Catalyst: Add Glacial Acetic Acid (1.0 equiv). Stir for 15-30 minutes to initiate imine equilibrium.

-

Reduction: Add NaBH(OAc)₃ (1.5 equiv) in a single portion. The reaction may be slightly exothermic.

-

Incubation: Stir at 20–25°C for 4–16 hours. Monitor by TLC or LC-MS for the disappearance of the ketone.

-

Quench: Quench by slowly adding saturated aqueous NaHCO₃. Stir until gas evolution ceases.

-

Extraction: Extract the aqueous layer with DCM (x3). Combine organic layers, dry over MgSO₄, and concentrate.

-

Purification: The crude oil is often >90% pure. Purify via flash column chromatography (SiO₂, Hexane/EtOAc or DCM/MeOH) if necessary.

Protocol B: Titanium(IV) Isopropoxide / NaBH₄

Best For: Sterically hindered amines (e.g., t-butylamine) or when STAB fails to drive conversion.

Rationale

Propiophenones are sterically more hindered than acetophenones. Ti(OiPr)₄ acts as a strong Lewis acid and water scavenger, forcing the equilibrium toward the imine before the reducing agent is introduced.

Step-by-Step Procedure

-

Imine Formation: Mix m-chloropropiophenone (1.0 equiv) and amine (1.5 equiv) in neat Ti(OiPr)₄ (2.0 equiv).

-

Alternative: If the amine is solid, use a minimal amount of absolute EtOH.

-

-

Incubation: Stir under N₂ at ambient temperature for 6–12 hours. (The solution often turns yellow/orange).

-

Dilution: Dilute the viscous mixture with absolute EtOH (approx. 5 mL per gram of ketone).

-

Reduction: Cool to 0°C. Add NaBH₄ (1.5 equiv) portion-wise. Allow to warm to room temperature and stir for 2 hours.

-

Hydrolysis (Critical): Pour the mixture into aqueous NH₄OH (2M). A heavy white precipitate (TiO₂) will form.

-

Filtration: Filter through a Celite pad to remove titanium salts. Wash the pad with DCM.

-

Workup: Separate phases, dry organic layer, and concentrate.

Protocol C: Leuckart-Wallach Reaction

Best For: Industrial scale, synthesis of N-formyl intermediates, or when using ammonium formate.

Rationale

This classic reaction uses ammonium formate (or formamide) as both the nitrogen source and the reducing agent at high temperatures.[2] It is robust but yields the N-formyl derivative, which requires hydrolysis.

Step-by-Step Procedure

-

Reaction: Combine m-chloropropiophenone (1.0 equiv) and Ammonium Formate (4.0 – 5.0 equiv) in a round-bottom flask equipped with a distillation head.

-

Heating: Heat the mixture to 150–160°C. Water and CO₂ will evolve.

-

Checkpoint: Maintain temperature until the ketone is consumed (TLC).

-

-

Hydrolysis (to Free Amine):

-

Cool the mixture. The product is the N-formyl amine.

-

Add dilute HCl (15%) and reflux for 1–2 hours to hydrolyze the formyl group.

-

-

Isolation: Basify the solution with NaOH (pH > 10) and extract with Ethyl Acetate.

Analytical Validation & Troubleshooting

Expected Data (Example: N-Methyl derivative)

-

1H NMR (CDCl3): Look for the disappearance of the triplet at ~1.2 ppm (ketone alpha-methyl) and appearance of a doublet at ~1.1 ppm (amine alpha-methyl). The methine proton (CH-N) usually appears around 3.5–3.8 ppm.

-

MS (ESI+): Parent ion [M+H]+ = 184.1/186.1 (characteristic 3:1 Chlorine isotope pattern).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Wet solvents or old reagents. | STAB is moisture sensitive.[3] Use dry DCE. Ensure Ti(OiPr)4 is not hydrolyzed (should be clear liquid, not cloudy). |

| Alcohol Side Product | Reduction faster than imine formation. | Protocol A: Pre-stir ketone+amine+acid for 1h before adding STAB. Protocol B: Increase Ti(OiPr)4 loading or time. |

| Incomplete Phase Separation | Titanium emulsions (Protocol B). | Use 2M NaOH or NH4OH during quench. Filter through Celite before extraction. |

Safety & Compliance

-

Chemical Hazards: m-Chloropropiophenone is an irritant. Alkylamines are volatile and corrosive. NaBH(OAc)₃ releases acetic acid upon hydrolysis.

-

Regulatory Note: While m-chloropropiophenone is a legitimate industrial intermediate, it is structurally related to precursors for controlled substances (cathinones). Researchers must adhere to all local diversion control regulations and document the legitimate end-use of the synthesized amines (e.g., reference standards, pharmacological screening).

References

-

Abdel-Magid, A. F., et al. (1996).[4][5][6][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

-

Bhattacharyya, S. (1995). "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds." The Journal of Organic Chemistry.

-

Mattson, R. J., et al. (1990).[8] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[8] The Journal of Organic Chemistry.

-

Leuckart, R. (1885).[9] "Ueber eine neue Bildungsweise von Tribenzylamin." Berichte der deutschen chemischen Gesellschaft.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction [mdpi.com]

using 3-(3-Chlorophenyl)propiophenone as a pharmaceutical intermediate

Technical Application Note: Optimization of Bupropion Synthesis via 3-(3-Chlorophenyl)propiophenone

Introduction

3-(3-Chlorophenyl)propiophenone (CAS: 936-59-4), also known as m-chloropropiophenone, is a critical pharmaceutical intermediate. Its primary application is the synthesis of Bupropion Hydrochloride , an atypical antidepressant and smoking cessation aid (norepinephrine-dopamine reuptake inhibitor).

This guide addresses the technical challenges associated with the

Critical Quality Attributes (CQAs):

-